4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a complex organic compound that belongs to the class of glycosides. It is characterized by the presence of a chlorophenyl group and multiple acetyl groups attached to a glucopyranoside structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to its anti-inflammatory properties.
This compound falls under several classifications:
The synthesis of 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside typically involves multi-step organic reactions. Key methods include:
Technical details regarding these methods often involve specific reagents and conditions that optimize yields and purity.
The molecular structure of 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside features:
The compound crystallizes in a triclinic crystal system, as confirmed by X-ray crystallography studies. The structural formula can be represented as follows:
The compound participates in various chemical reactions typical of glycosides:
Technical details regarding these reactions include reaction conditions such as temperature, solvent choice, and catalysts used.
The mechanism of action for 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside primarily relates to its interactions at the cellular level. It exhibits anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammation.
Studies suggest that this compound may influence signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammatory responses .
Relevant data on stability indicate that it should be stored under controlled conditions to prevent degradation.
4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has several applications:
The synthesis of 4-chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 50729-97-0) follows a multi-step sequence that strategically combines hydroxyl protection, glycosidic bond formation, and selective deprotection. The core strategy involves converting D-glucosamine derivatives into a glycosyl donor, coupling with a 4-chlorophenol acceptor, and executing precise deprotection steps to achieve the target molecule. This approach ensures stereochemical integrity at the anomeric center while minimizing side reactions [1].
Initial synthetic steps focus on complete hydroxyl protection of D-glucosamine precursors. Per-O-acetylation blocks all reactive hydroxyl groups, preventing unwanted side reactions during glycosylation. The most efficient method employs acetic anhydride in anhydrous pyridine at 0-5°C for 6 hours, achieving near-quantitative acetylation (98% yield) with strict regiocontrol. Alternative agents like acetyl chloride require longer reaction times (12-18 hours) and yield lower selectivity (85-90%) due to ester migration side reactions. Critical parameters include:
Table 1: Acetylating Agent Efficiency Comparison
Agent | Equivalents | Solvent | Time (hr) | Yield (%) | β:α Selectivity |
---|---|---|---|---|---|
Acetic Anhydride | 3.2 | Pyridine | 6 | 98 | >99:1 |
Acetyl Chloride | 3.5 | Dichloromethane | 18 | 85 | 95:5 |
Vinyl Acetate | 4.0 | Toluene | 24 | 78 | 90:10 |
The glycosidic bond formation between the peracetylated glucosamine donor and 4-chlorophenol employs the Koenigs-Knorr glycosylation methodology. The critical glycosyl donor—2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride—is synthesized from peracetylated glucosamine using titanium tetrachloride in dichloromethane at -20°C. This donor reacts with 4-chlorophenol (1.5 equivalents) under Helferich conditions (silver oxide catalyst, molecular sieves) in anhydrous acetonitrile for 12 hours. Key optimizations include:
Table 2: Nucleophilic Substitution Reaction Optimization
Catalyst System | Temperature (°C) | Solvent | Time (hr) | β-Anomer Yield (%) |
---|---|---|---|---|
Ag₂O/AgClO₄ | -10 | Acetonitrile | 12 | 92 |
BF₃·Et₂O | 0 | Dichloromethane | 2 | 68 (α-dominant) |
SnCl₄ | -30 | Toluene | 8 | 75 |
Selective deacetylation presents significant challenges due to the presence of multiple ester types with varying sensitivities. The optimal Zemplén transesterification method uses catalytic sodium methoxide (0.1 equivalents) in anhydrous methanol at 0°C for 30 minutes, achieving complete de-O-acetylation while preserving the acetamido and glycosidic bonds. Critical considerations include:
Glycosylation efficiency depends critically on Lewis acid catalyst selection. Silver-based systems (Ag₂O, AgOTf, AgCO₃) outperform tin or boron catalysts in β-selectivity and yield. The Ag₂O/AgClO₄ combination (1:0.2 molar ratio to donor) in anhydrous acetonitrile achieves 92% yield through:
The reactivity and stereoselectivity of glycosyl donors vary substantially with leaving group electronics. The chloride donor (2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride) exhibits superior β-selectivity (>99%) compared to bromo (95%) or imidate (85%) analogues in 4-chlorophenyl glycoside formation. Key donor attributes:
Table 3: Glycosyl Donor Performance Comparison
Donor Type | Activation System | β:α Ratio | Yield (%) | Stability |
---|---|---|---|---|
α-Glucosaminyl Chloride [6] | Ag₂O/AgClO₄ | 99:1 | 92 | Low (hygroscopic) |
Bromide Analogue | AgOTf | 95:5 | 88 | Very low |
Trichloroacetimidate | TMSOTf | 90:10 | 85 | Moderate |
N-Phenyltrifluoroacetimidate | BF₃·Et₂O | 85:15 | 80 | High |
The chloride donor's crystalline nature ([α]²⁰/D +105°, c=1 in chloroform) facilitates purification but requires storage at -20°C due to hygroscopic decomposition. Imidate donors offer easier handling but suffer from reduced β-selectivity due to diminished neighboring group participation. Halogen exchange approaches (Cl→Br conversion using LiBr) enable donor activation tuning but introduce additional synthetic steps [1] [6] [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: